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molecular formula C16H16O2 B8736984 1-Propanone, 2-methoxy-1,2-diphenyl- CAS No. 26592-16-5

1-Propanone, 2-methoxy-1,2-diphenyl-

Cat. No. B8736984
M. Wt: 240.30 g/mol
InChI Key: IMAHLMWOKFATMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937722

Procedure details

5.7 g (2.5 . 10-2 mol) α-methyl-benzoin are reacted in 50 ml DMSO at room temperature with 5 g (2.8 . 10-2 mol) p-toluene-sulphonic acid methyl ester in the presence of 11 ml of a 10% by weight sodium hydroxide solution. The crude product is filtered through silica gel/petroleum ether and yields, besides 0.95 g (17% of theory) of educt, 4.8 g (80% of theory) α-methyl-benzoin methyl ether of m.p. 36° - 38°C (petroleum ether).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([OH:11])[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:18]OS(C1C=CC(C)=CC=1)(=O)=O.[OH-].[Na+]>CS(C)=O>[CH3:18][O:11][C:2]([CH3:1])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude product is filtered through silica gel/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=CC=CC=C1)=O)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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